molecular formula C7H6ClI B1422733 3-Chloro-5-iodotoluene CAS No. 116632-43-0

3-Chloro-5-iodotoluene

Cat. No. B1422733
M. Wt: 252.48 g/mol
InChI Key: LGHIDHQDIWNMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-iodotoluene is a halogenated hydrocarbon . It has a linear formula of ClC6H3(I)CH3 and a molecular weight of 252.48 .


Synthesis Analysis

The synthesis of 3-Chloro-5-iodotoluene can be achieved through the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodotoluene consists of a benzene ring with a chlorine atom and an iodine atom attached to it, along with a methyl group . The average mass of the molecule is 252.480 Da, and the monoisotopic mass is 251.920258 Da .


Physical And Chemical Properties Analysis

3-Chloro-5-iodotoluene is a low melting solid with a white or colorless appearance . It has a refractive index (n20/D) of 1.624 , a boiling point of 239°C , and a density of 1.81 g/mL at 25°C .

Scientific Research Applications

Friedel–Crafts Reactions

3-Chloro-5-iodotoluene is used in Friedel–Crafts reactions, where acetylation and benzoylation of iodobenzene and isomeric iodotoluenes are investigated. This process is significant in organic synthesis, particularly in the formation of ketones and rearranged ketones from iodotoluenes (Gore, Thorburn, & Weyell, 1973).

Hypervalent Iodine Reagent-Based Reactions

The compound serves as a crucial component in hypervalent iodine reagent-based α-carbonyl dihalogenation reactions. This process involves treating diazoacetate derivatives with iodotoluene difluoride to produce gem-dichlorination or gem-difluorination products (Tao, Tran, & Murphy, 2013).

Preparation of Radioactive Iodothyronines

In the field of radioimmunoassays, 3-Chloro-5-iodotoluene is utilized to obtain radioactive iodothyronines of high specific activity. The process involves attaching radioiodine to various iodothyronines for use in medical research and diagnostics (Nakamura, Chopra, & Solomon, 1977).

Iodofluorination of Alkenes and Alkynes

It is found that a mixture of molecular iodine and 4-iodotoluene difluoride, a related compound, can generate the 'IF' couple in situ. This couple adds in a Markovnikov fashion to various alkenes and alkynes, demonstrating the compound's role in advanced synthetic chemistry (Conte, Panunzi, & Tingoli, 2006).

Synthesis of Polycyclic Aromatic Hydrocarbons

In the synthesis of polycyclic aromatic hydrocarbons, iodotoluene plays a crucial role. It is used in a catalytic, metal-free, and chemoselective oxidative intramolecular coupling of arene and alkene C-H bonds. This process is significant in the production of complex organic compounds (Zhao, Britt, & Murphy, 2018).

Electrophilic Chlorination Reactions

3-Chloro-5-iodotoluene is used in electrophilic chlorination reactions. This process involves the use of hypervalent iodine reagents for the chlorination of various organic compounds, including pharmaceuticals, demonstrating its versatility in synthetic organic chemistry (Wang et al., 2016).

Safety And Hazards

3-Chloro-5-iodotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-chloro-3-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHIDHQDIWNMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303705
Record name 1-Chloro-3-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-iodo-5-methylbenzene

CAS RN

116632-43-0
Record name 1-Chloro-3-iodo-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-iodotoluene
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-iodotoluene
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-iodotoluene
Reactant of Route 4
3-Chloro-5-iodotoluene
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-iodotoluene
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-iodotoluene

Citations

For This Compound
3
Citations
FB McAlister, J Kenner - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… 5 : 5'-DichZoro-3 : 3'-ditolyZ was readily prepared by gradually adding copper powder during & hour to an equal weight of 3-chloro5-iodotoluene at 250-260", finally raising the …
Number of citations: 2 pubs.rsc.org
R Adams, RR Holmes - Journal of the American Chemical Society, 1952 - ACS Publications
… (VII) was prepared from 3-chloro5-iodotoluene (VIII) by the … 3-Chloro-5-iodotoluene (VIII).8—A mixtureof 75 g. of 2diloro-6-… The Ullman reaction on 3-chloro-5-iodotoluene as reported …
Number of citations: 5 pubs.acs.org
J Fried, P Numerof, NH Coy - Journal of the American Chemical …, 1952 - ACS Publications
… 3-Chloro-5-iodotoluene (VIII).8—A mixtureof 75 g. of 2diloro-6-iodo-/>-toluidme and 1 … The Ullman reaction on 3-chloro-5-iodotoluene as reported by McAlister …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.